2-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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Overview
Description
“2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide” is a chemical compound. Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can be used to synthesize aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of this compound is C20H17FN2O3S2. It is a thiophene-based analog, which means it contains a thiophene ring, a five-membered ring made up of one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, the Gewald reaction and the Paal–Knorr reaction are two significant synthetic methods for thiophene derivatives .Physical and Chemical Properties Analysis
The molecular weight of this compound is 416.49. More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Synthesis and Fluorophore Applications
Compounds structurally related to "2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide" have been studied for their potential as fluorophores, especially for zinc(II) detection. The preparative and spectroscopic study of fluorophores for zinc(II) detection highlights the significance of sulfonamide derivatives in studying intracellular Zn2+ levels. The synthesis of specific fluorophores demonstrates their utility in emitting strong fluorescence when bound to Zn2+, aiding in the insight into the factors affecting the fluorescence of such compounds (M. Kimber et al., 2001).
Synthesis and Biological Activity of Arylsulfonamide Derivatives
A study on the synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone provides insights into their potential bioactivities. These compounds, including those with structures similar to the queried chemical, showed excellent activity against specific bacterial and fungal strains, indicating their potential as bactericides and fungicides. The structure-activity relationships revealed preferences for electron-withdrawing substitutes to improve bioactivity (Zhigang Zeng et al., 2016).
Carbonic Anhydrase Inhibition
The role of sulfonamide derivatives in inhibiting carbonic anhydrase, an enzyme involved in many physiological processes, has been explored through various studies. The inhibition of carbonic anhydrase by para-substituted benzenesulfonamides, with modifications to improve binding constants, showcases the utility of these compounds in medicinal chemistry (J. Gao et al., 1995).
Intramolecular Substitution and Cyclization
Research on the synthesis of ring-fluorinated isoquinolines and quinolines through intramolecular substitution highlights the versatility of sulfonamide-containing compounds in organic synthesis. The treatment of substituted p-toluenesulfonamides leads to the formation of 3-fluoroisoquinoline and 2-fluoroquinoline derivatives, demonstrating the compounds' reactivity and potential in synthesizing fluorinated aromatic compounds (J. Ichikawa et al., 2006).
Fluorescent Probes for Metal Ions
The design and synthesis of fluorescent probes for Zn2+ detection, utilizing the properties of benzenesulfonamide derivatives, show their application in sensitive and efficient cell membrane permeability studies. These compounds form complexes with Zn2+ that exhibit significant fluorescence, making them valuable tools for detecting Zn2+ in biological samples (Ryosuke Ohshima et al., 2010).
Future Directions
Properties
IUPAC Name |
2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S2/c21-16-6-1-2-8-19(16)28(25,26)22-15-9-10-17-14(13-15)5-3-11-23(17)20(24)18-7-4-12-27-18/h1-2,4,6-10,12-13,22H,3,5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQZYXCKOSLTPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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